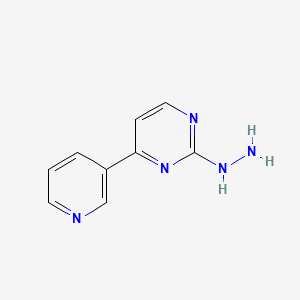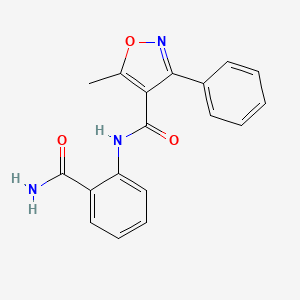![molecular formula C10H9BrN2 B2791180 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256818-80-0](/img/structure/B2791180.png)
5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1256818-80-0 . It has a molecular weight of 237.1 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9BrN2/c11-7-3-8-9 (6-1-2-6)5-13-10 (8)12-4-7/h3-6H,1-2H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 237.1 . It is stored in dry conditions at 2-8°C .Wirkmechanismus
Target of Action
The primary target of 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound binds to the receptor, preventing the activation of downstream signaling pathways .
Biochemical Pathways
Upon binding to FGFRs, this compound inhibits the activation of downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (237.1 g/mol ) can influence these pharmacokinetic properties.
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and migration . For instance, it has been shown to significantly reduce the migration and invasion abilities of 4T1 breast cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C in a dry environment .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in lab experiments is its potent biological activity. This compound has been shown to have a wide range of biological activities, making it a valuable tool for studying various biological processes. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to use appropriate safety measures when handling this compound to minimize the risk of exposure.
Zukünftige Richtungen
There are many potential future directions for research on 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. One area of research could focus on optimizing the synthesis method to improve yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and identify its specific molecular targets. Furthermore, research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Finally, future studies could investigate the potential of this compound as a lead compound for the development of new drugs with improved potency and selectivity.
Synthesemethoden
The synthesis of 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then treated with bromine to obtain this compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential in medicinal chemistry. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to have potent anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have antibacterial activity against various gram-positive and gram-negative bacteria.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-8-9(6-1-2-6)5-13-10(8)12-4-7/h3-6H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLUDPYHOMETIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC3=C2C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256818-80-0 |
Source


|
| Record name | 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-difluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2791097.png)


![N-[(3-Chlorophenyl)methyl]-N-propan-2-yloxirane-2-carboxamide](/img/structure/B2791103.png)
![4-Cyclobutoxythieno[2,3-d]pyrimidine](/img/structure/B2791104.png)

![7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2791107.png)
![5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester](/img/structure/B2791108.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2791110.png)
![3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2791113.png)

![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2791117.png)
![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791118.png)
![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2791120.png)